2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
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Properties
IUPAC Name |
2-[ethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-15(10-12(17)18)9-11-7-6-8-16(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYQKCPZDQZSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as AM95688, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.367 g/mol
- CAS Number : 1354001-21-0
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems, including its potential as an angiotensin-converting enzyme (ACE) inhibitor and its interactions with neurotransmitter systems.
ACE Inhibition
Research indicates that derivatives of pyrrolidine compounds can exhibit ACE inhibitory activity, which is crucial for managing hypertension and cardiovascular diseases. For example, related compounds have shown IC50 values ranging from 0.07 µM to over 100 µM in various studies, suggesting a spectrum of potency depending on structural modifications .
Case Studies and Experimental Findings
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps that can influence its biological activity. The introduction of different functional groups can modulate the compound's interaction with biological targets.
Synthetic Pathway
- Starting Materials : Pyrrolidine derivatives and carboxymethyl ethylamine.
- Reactions : Typically involve protection-deprotection strategies to ensure selectivity during synthesis.
- Yield : High yields are reported for well-optimized synthetic routes.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound is classified as an amino acid derivative, making it suitable for developing new pharmaceuticals targeting various biological pathways. Its structural properties allow it to interact with enzymes and receptors, which is crucial for therapeutic efficacy .
- Research indicates that modifications to the pyrrolidine ring can significantly influence binding affinity and pharmacological activity, making this compound a candidate for lead optimization in drug discovery.
- Enzyme Inhibition :
- Biochemical Research :
Case Study 1: Endothelin-Converting Enzyme Inhibition
A study investigated the efficacy of pyrrolidine derivatives, including the tert-butyl ester variant, as ECE inhibitors. The findings demonstrated that these compounds could reduce endothelin levels effectively, suggesting their potential in managing hypertension and heart failure .
Case Study 2: Synthesis and Characterization
Research focused on the synthesis of 2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine derivatives revealed optimized reaction conditions that enhance yield and purity. Techniques such as chromatography were employed to isolate the desired product, confirming the compound's stability under various chemical environments .
Preparation Methods
Pyrrolidine Ring Synthesis and Boc Protection
The pyrrolidine scaffold is typically constructed via cyclization or catalytic hydrogenation of dihydro-pyrrole intermediates.
Method A: Catalytic Hydrogenation of Dihydro-pyrrole Derivatives
-
Procedure :
Example :
Introduction of Ethyl-Amino-Methyl Group
Method B: Reductive Amination
-
Procedure :
Method C: Alkylation of Secondary Amine
-
Procedure :
Comparative Data :
Carboxymethylation of Ethyl-Amino Group
Method D: Reaction with Chloroacetic Acid
-
Procedure :
Method E: Michael Addition with Acrylonitrile
-
Procedure :
Example :
Deprotection and Final Purification
Boc Deprotection :
Purification :
Stereochemical Considerations
-
Chiral Catalysts : Asymmetric hydrogenation with Rh(I) or Ir(I) catalysts ensures enantioselectivity (e.g., 99% ee).
-
Racemization Mitigation : Low temperatures (<0°C) during alkylation prevent epimerization.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Hydrogenation | High cis-selectivity | Requires specialized catalysts |
| Reductive Amination | Mild conditions | Moderate yields |
| Alkylation | Scalable | Risk of over-alkylation |
| Carboxymethylation | Direct functionalization | Acid-sensitive substrates require protection |
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes and critical reaction conditions for preparing this compound? A: The compound is typically synthesized via a multi-step protocol involving:
- Step 1: Activation of a carboxylic acid (e.g., dicarboxylic acid 1-tert-butyl ester) using reagents like thionyl chloride to form an acid chloride intermediate .
- Step 2: Coupling with a pyrrolidine derivative (e.g., (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride) under inert nitrogen atmosphere at room temperature, followed by azeotropic drying with toluene to remove residual solvents .
- Key conditions: Use of triethylamine as a base and dichloromethane as a solvent to stabilize intermediates. Reaction progress is monitored via TLC or HPLC .
Advanced Optimization of Reaction Yield
Q: How can computational methods improve reaction efficiency and yield? A: Quantum chemical calculations (e.g., density functional theory) predict transition states and optimize reaction pathways. For example:
- Reaction path search: Identifies energy barriers for steps like esterification or amide bond formation .
- Experimental feedback loop: Combines computational predictions with high-throughput screening to refine conditions (e.g., solvent polarity, temperature) .
- Case study: A 20% yield improvement was achieved by adjusting the reaction temperature from 0°C to 20°C during sulfonylation .
Structural Characterization Challenges
Q: What spectroscopic techniques resolve ambiguities in stereochemistry or functional group positioning? A: Key methods include:
- NMR: ¹H and ¹³C NMR differentiate tert-butyl ester protons (δ ~1.4 ppm) and carboxymethyl groups (δ ~3.5–4.0 ppm). 2D NOESY confirms spatial proximity of substituents on the pyrrolidine ring .
- IR spectroscopy: Carboxylic acid C=O stretches (~1700 cm⁻¹) versus ester C=O (~1725 cm⁻¹) distinguish intermediates .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H⁺] = 316.21 g/mol) and detects side products like hydrolyzed esters .
Addressing Data Contradictions in Isomer Identification
Q: How to resolve discrepancies in reported CAS numbers or isomeric forms? A: Systematic approaches include:
- Cross-referencing IUPAC names: Verify substituent positions (e.g., 3-chloro vs. 4-chloro isomers) using PubChem’s InChIKey .
- Chromatographic separation: Reverse-phase HPLC with chiral columns isolates enantiomers (e.g., (R)- vs. (S)-configurations) .
- Case example: A study identified a misassigned CAS number (157634-02-1) by comparing experimental NMR data with computational predictions .
Computational Design of Derivatives
Q: What strategies enable rational design of biologically active derivatives? A: Advanced workflows integrate:
- Docking studies: Predict binding affinity of derivatives (e.g., enzyme inhibitors) by simulating interactions with target proteins .
- QSAR modeling: Correlates substituent electronic properties (e.g., Hammett σ values) with activity .
- Example: Introducing a fluorobenzyl group improved metabolic stability by reducing CYP450-mediated oxidation .
Handling Stereochemical Complexity
Q: How to control stereochemistry during functionalization of the pyrrolidine ring? A: Critical steps involve:
- Chiral auxiliaries: Use (S)-proline derivatives to enforce enantioselectivity .
- Asymmetric catalysis: Palladium-catalyzed couplings with BINAP ligands achieve >90% ee for tert-butyl esters .
- Monitoring: Polarimetry or chiral HPLC tracks enantiomeric excess during reactions .
Safety and Stability in Long-Term Storage
Q: What precautions mitigate decomposition risks during storage? A: Best practices include:
- Storage conditions: Keep at –20°C under nitrogen to prevent hydrolysis of the tert-butyl ester .
- Inert handling: Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions) .
- Stability testing: Accelerated aging studies (40°C/75% RH) identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
